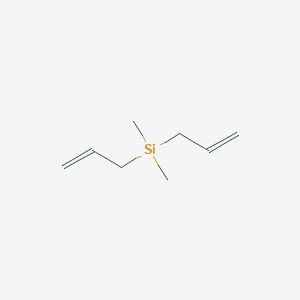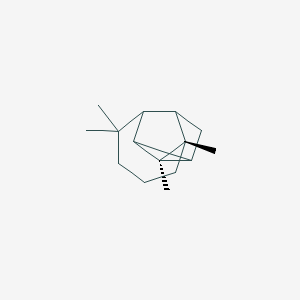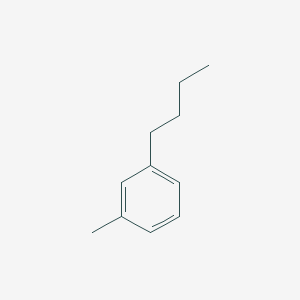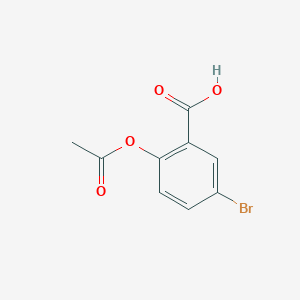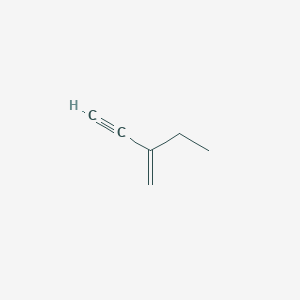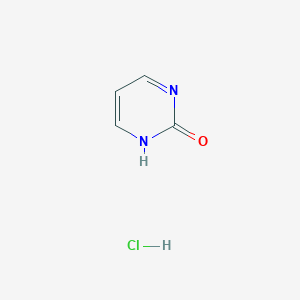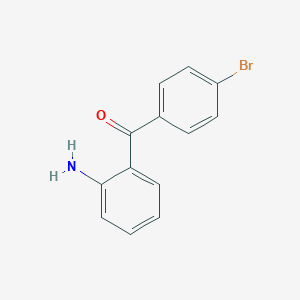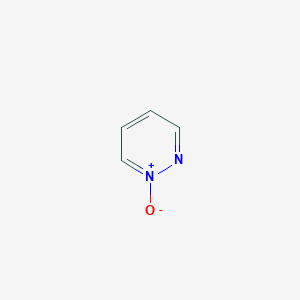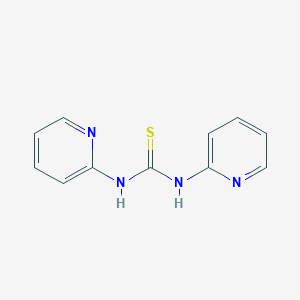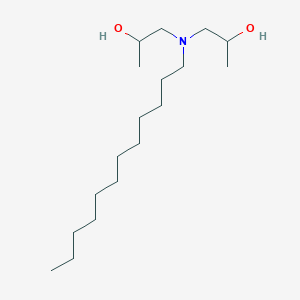
1,1'-(Dodecylimino)dipropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(Dodecylimino)dipropan-2-ol, also known as DIDP, is a synthetic compound that has gained attention due to its potential applications in scientific research. DIDP is a member of the imidazole class of compounds and has a unique chemical structure that makes it an interesting subject for research. In
Applications De Recherche Scientifique
1,1'-(Dodecylimino)dipropan-2-ol has been shown to have potential applications in scientific research, particularly in the field of biochemistry. 1,1'-(Dodecylimino)dipropan-2-ol has been found to be an effective inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2, which are involved in inflammatory processes. This makes 1,1'-(Dodecylimino)dipropan-2-ol a potential candidate for the development of anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of 1,1'-(Dodecylimino)dipropan-2-ol involves its ability to bind to the active site of enzymes and inhibit their activity. 1,1'-(Dodecylimino)dipropan-2-ol has been found to bind to the catalytic site of phospholipase A2 and prevent the hydrolysis of phospholipids, which leads to the inhibition of inflammation. 1,1'-(Dodecylimino)dipropan-2-ol has also been found to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Effets Biochimiques Et Physiologiques
1,1'-(Dodecylimino)dipropan-2-ol has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, 1,1'-(Dodecylimino)dipropan-2-ol has been found to have antioxidant properties, which can protect cells from oxidative damage. 1,1'-(Dodecylimino)dipropan-2-ol has also been found to have antitumor properties, which make it a potential candidate for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1'-(Dodecylimino)dipropan-2-ol in lab experiments is its relatively simple synthesis method. 1,1'-(Dodecylimino)dipropan-2-ol is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of using 1,1'-(Dodecylimino)dipropan-2-ol in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for research on 1,1'-(Dodecylimino)dipropan-2-ol. One area of research could be the development of new anti-inflammatory drugs based on the structure of 1,1'-(Dodecylimino)dipropan-2-ol. Another area of research could be the development of new anticancer drugs based on the antitumor properties of 1,1'-(Dodecylimino)dipropan-2-ol. Additionally, research could focus on the development of new methods for synthesizing 1,1'-(Dodecylimino)dipropan-2-ol or improving its solubility in aqueous solutions. Overall, the unique chemical structure and potential applications of 1,1'-(Dodecylimino)dipropan-2-ol make it an interesting subject for further research.
Méthodes De Synthèse
The synthesis of 1,1'-(Dodecylimino)dipropan-2-ol involves the reaction of dodecylamine and 2,3-epoxypropanol in the presence of a catalyst. The resulting product is purified using column chromatography to obtain pure 1,1'-(Dodecylimino)dipropan-2-ol. The synthesis of 1,1'-(Dodecylimino)dipropan-2-ol is relatively simple and can be carried out in a laboratory setting.
Propriétés
Numéro CAS |
1541-66-8 |
|---|---|
Nom du produit |
1,1'-(Dodecylimino)dipropan-2-ol |
Formule moléculaire |
C18H39NO2 |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
1-[dodecyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C18H39NO2/c1-4-5-6-7-8-9-10-11-12-13-14-19(15-17(2)20)16-18(3)21/h17-18,20-21H,4-16H2,1-3H3 |
Clé InChI |
BZJZJFAPSOEUFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN(CC(C)O)CC(C)O |
SMILES canonique |
CCCCCCCCCCCCN(CC(C)O)CC(C)O |
Autres numéros CAS |
1541-66-8 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



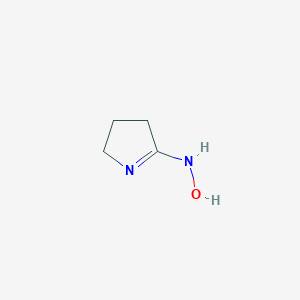
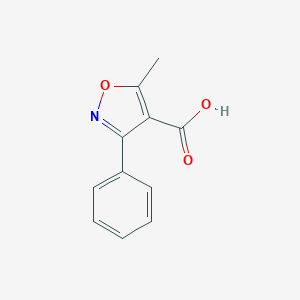
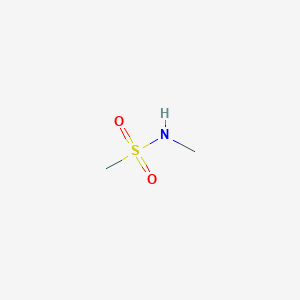
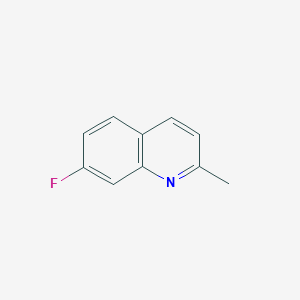
![(8S,9S,10S,13S,14S,17R)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B75013.png)
